1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene
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Overview
Description
1-(3-Bromoprop-1-yn-1-yl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a propynyl group and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 3-bromopropyne. One common method involves the use of triphenylphosphine and bromine in dichloromethane at low temperatures. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromoprop-1-yn-1-yl)-2-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include epoxides, ketones, or carboxylic acids.
Reduction Reactions: Products include alkenes or alkanes depending on the extent of reduction.
Scientific Research Applications
1-(3-Bromoprop-1-yn-1-yl)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The propynyl group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-phenylpropyne: Similar structure but lacks the chlorine atom.
3-Chloro-1-phenyl-1-propyne: Similar structure but lacks the bromine atom.
1-Bromo-2-butyne: Similar structure but lacks the aromatic ring.
Uniqueness
1-(3-Bromoprop-1-yn-1-yl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms attached to the benzene ring and propynyl group. This dual halogenation provides distinct reactivity and potential for diverse chemical transformations compared to its analogs.
Properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)-2-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPFAVJCTDVEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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